

Quinaldopeptin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Quinaldopeptin

Cat. No.: B15563751

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin is a potent, naturally occurring cyclic decapeptide antibiotic belonging to the quinomycin family. Isolated from *Amycolatopsis* sp. and its unique symmetrical structure, lacking a depsipeptide bond common to other quinomycins, and its mechanism of action as a DNA bis-intercalator, this guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Quinaldopeptin**, supported by

Chemical Structure and Physicochemical Properties

Quinaldopeptin is a symmetrical, cyclic decapeptide that is distinguished from other members of the quinomycin family by the absence of an ester linkage.

Chemical Structure

A definitive 2D representation of **Quinaldopeptin**'s structure is crucial for understanding its function. While a downloadable image file is not directly available, the structure can be represented using Molecular-Input Line-Entry System (SMILES) notation.

SMILES: CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)NCC(=O)N2)C)C)C)C1

InChI: InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)3-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52-/m1/s1

Physicochemical Properties

A summary of the key physicochemical properties of **Quinaldopeptin** is presented in Table 1. This data is essential for its handling, formulation, and storage.

Property	Value
Molecular Formula	C62H78N14O14
Molecular Weight	1243.4 g/mol
CAS Number	130743-07-6
Appearance	Yellow powder
Solubility	Soluble in DMF and DMSO; Moderately soluble in methanol and ethanol; Poor water solubility.
Storage and Stability	Lyophilized powder may be stored at -20°C. Reconstituted solutions in DMF or DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Purity	>95% by HPLC

Biological Activity

Quinaldopeptin demonstrates potent biological activity against a range of microorganisms and cancer cell lines.

Antimicrobial Activity

Quinaldopeptin is highly active against Gram-positive bacteria and anaerobes.[5] The Minimum Inhibitory Concentration (MIC) values for several ba

Organism	MIC (µg/mL)
Streptococcus pyogenes	0.2
Staphylococcus aureus	0.4
Clostridium perfringens	0.8
Streptococcus faecalis	1.6
Escherichia coli	3.1
Klebsiella pneumoniae	6.3

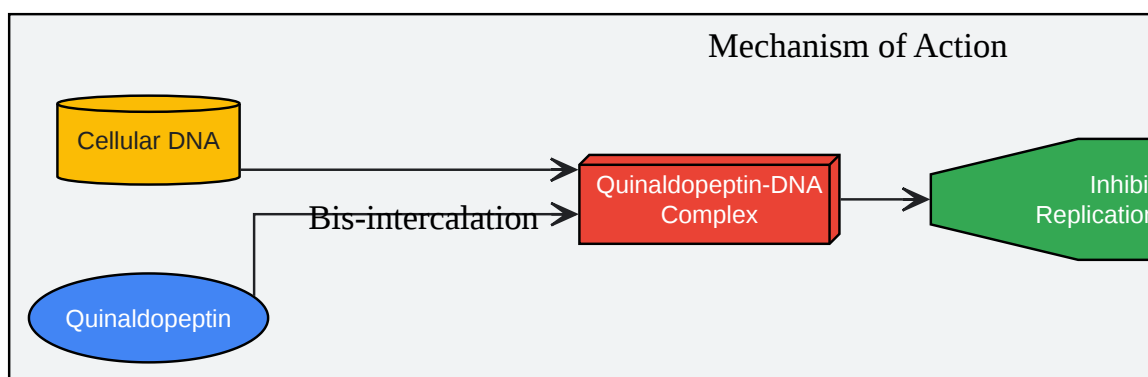
Cytotoxic Activity

Quinaldopeptin exhibits strong cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are present be approximately three times more potent than that of chromomycin A3.[5]

Cell Line	IC ₅₀ (µg/mL)	IC ₅₀ (nM)
B16/F10 murine melanoma	0.0008	~0.64
Moser human colorectal cancer	0.04	~32.2
Synthetic Quinaldopeptin	-	3.2

Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action of **Quinaldopeptin** is its function as a DNA bis-intercalator.[2][3][4] The molecule's two planar quinoline chromophores facilitated by the cyclic decapeptide backbone, which positions the chromophores for simultaneous intercalation at two different sites. This "stapling" c and transcription, ultimately leading to cell death.



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Caption: Logical workflow of **Quinaldopeptin**'s mechanism of action.

Experimental Protocols

Disclaimer: The full text of the primary publication detailing the experimental protocols for the isolation and characterization of **Quinaldopeptin** (Toda methodologies are based on information from abstracts and standard laboratory practices in microbiology and cell biology.

Fermentation and Isolation

- Producing Organism: Streptovorticillium album strain Q132-6 or Amycolatopsis sp.
- Fermentation: The producing organism is cultured in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote
- Isolation and Purification: The culture broth is harvested, and the mycelium is separated from the supernatant. **Quinaldopeptin** is extracted from the broth and then subjected to a series of chromatographic techniques, including silica gel chromatography, Diaion HP-20 chromatography, and high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing (Broth Microdilution)

- Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
- Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to a standardized turbidity (e.g., 0.5 McFarland standard).
- Assay: Serial twofold dilutions of **Quinaldopeptin** are prepared in a 96-well microtiter plate containing a suitable broth medium. The standardized bacterial suspension is then added to each well.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Quinaldopeptin** that completely inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

- Cell Lines: A panel of cancer cell lines (e.g., B16/F10 melanoma, Moser colorectal) are cultured in appropriate media supplemented with fetal bovine serum.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with various concentrations of **Quinaldopeptin** and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
- Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 550 nm.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Conclusion

Quinaldopeptin remains a compelling molecule for further investigation in the fields of antimicrobial and anticancer drug discovery. Its unique chemical structure and biological activities highlight its potential, while the outlined experimental data provide a foundation for further research. Future research could focus on elucidating the specific DNA sequences preferred by **Quinaldopeptin** for intercalation, and the signaling pathways affected by its DNA-binding activity.

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